Cas no 1518581-43-5 (1-{furo3,2-cpyridin-2-yl}ethan-1-amine)

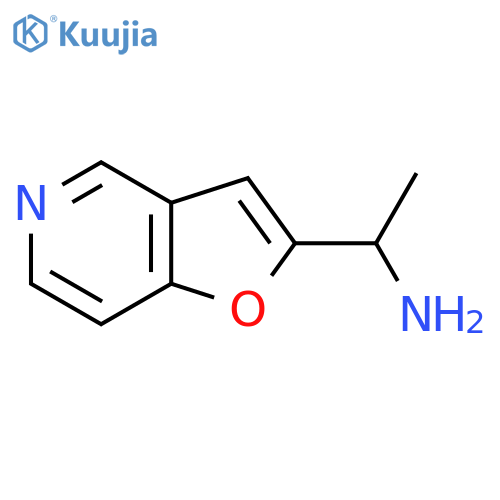

1518581-43-5 structure

商品名:1-{furo3,2-cpyridin-2-yl}ethan-1-amine

CAS番号:1518581-43-5

MF:C9H10N2O

メガワット:162.188501834869

MDL:MFCD30537703

CID:4603593

PubChem ID:82596292

1-{furo3,2-cpyridin-2-yl}ethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-{furo[3,2-c]pyridin-2-yl}ethan-1-amine

- 1-furo[3,2-c]pyridin-2-ylethanamine

- 1-{furo3,2-cpyridin-2-yl}ethan-1-amine

-

- MDL: MFCD30537703

- インチ: 1S/C9H10N2O/c1-6(10)9-4-7-5-11-3-2-8(7)12-9/h2-6H,10H2,1H3

- InChIKey: GRRYGMAFEKWZSG-UHFFFAOYSA-N

- ほほえんだ: O1C2C=CN=CC=2C=C1C(C)N

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 163

- トポロジー分子極性表面積: 52

- 疎水性パラメータ計算基準値(XlogP): 0.5

1-{furo3,2-cpyridin-2-yl}ethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-267430-1.0g |

1-{furo[3,2-c]pyridin-2-yl}ethan-1-amine |

1518581-43-5 | 95% | 1g |

$0.0 | 2023-06-07 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00899812-1g |

1-{furo[3,2-c]pyridin-2-yl}ethan-1-amine |

1518581-43-5 | 95% | 1g |

¥7573.0 | 2024-04-18 | |

| Enamine | EN300-267430-2.5g |

1-{furo[3,2-c]pyridin-2-yl}ethan-1-amine |

1518581-43-5 | 95% | 2.5g |

$2071.0 | 2023-09-11 | |

| 1PlusChem | 1P01B2II-500mg |

1-{furo[3,2-c]pyridin-2-yl}ethan-1-amine |

1518581-43-5 | 95% | 500mg |

$951.00 | 2025-03-19 | |

| 1PlusChem | 1P01B2II-5g |

1-{furo[3,2-c]pyridin-2-yl}ethan-1-amine |

1518581-43-5 | 95% | 5g |

$3851.00 | 2024-06-20 | |

| 1PlusChem | 1P01B2II-10g |

1-{furo[3,2-c]pyridin-2-yl}ethan-1-amine |

1518581-43-5 | 95% | 10g |

$5680.00 | 2024-06-20 | |

| 1PlusChem | 1P01B2II-50mg |

1-{furo[3,2-c]pyridin-2-yl}ethan-1-amine |

1518581-43-5 | 95% | 50mg |

$308.00 | 2025-03-19 | |

| A2B Chem LLC | AV95290-5g |

1-{furo[3,2-c]pyridin-2-yl}ethan-1-amine |

1518581-43-5 | 95% | 5g |

$3262.00 | 2024-04-20 | |

| A2B Chem LLC | AV95290-1g |

1-{furo[3,2-c]pyridin-2-yl}ethan-1-amine |

1518581-43-5 | 95% | 1g |

$1148.00 | 2024-04-20 | |

| A2B Chem LLC | AV95290-100mg |

1-{furo[3,2-c]pyridin-2-yl}ethan-1-amine |

1518581-43-5 | 95% | 100mg |

$421.00 | 2024-04-20 |

1-{furo3,2-cpyridin-2-yl}ethan-1-amine 関連文献

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311

-

Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785

1518581-43-5 (1-{furo3,2-cpyridin-2-yl}ethan-1-amine) 関連製品

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1518581-43-5)1-{furo3,2-cpyridin-2-yl}ethan-1-amine

清らかである:99%

はかる:1g

価格 ($):910.0